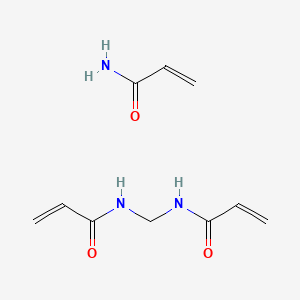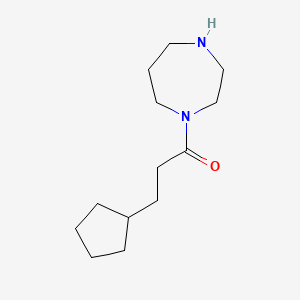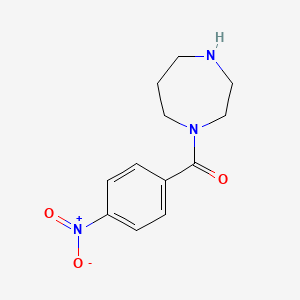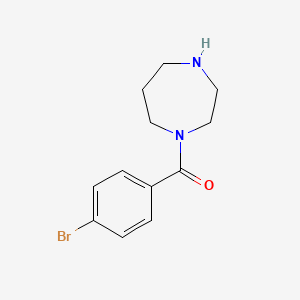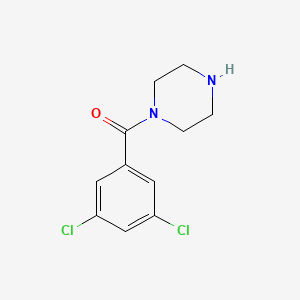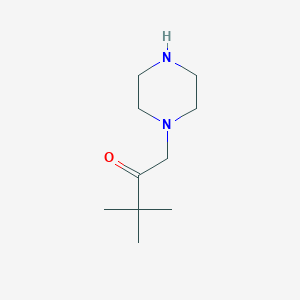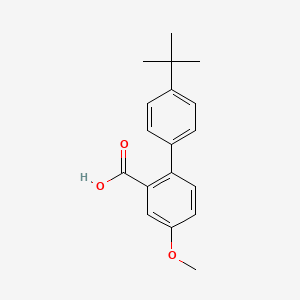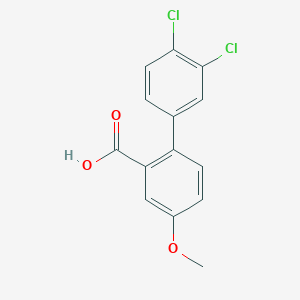
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% (2F3TFP) is a compound that has been studied in recent years for its potential applications in the scientific research field. It is an aromatic compound with a unique combination of properties that make it suitable for a wide range of applications.
Mecanismo De Acción
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. It is believed that these properties are due to its ability to scavenge free radicals and inhibit the growth of bacteria and fungi. Additionally, it has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been shown to possess antioxidant, antibacterial, and antifungal properties. Additionally, it has been shown to possess anti-inflammatory and anti-cancer effects in animal models. It has also been shown to possess neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique combination of properties makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% is a highly reactive compound and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%. It could be further studied for its potential applications in drug discovery and development. Additionally, it could be used to study the effects of trifluoromethyl substituents on the reactivity of organic molecules. It could also be used to study the effects of trifluoromethyl substituents on the structure and function of proteins. Finally, it could be used to study the effects of trifluoromethyl substituents on the pharmacokinetics of drugs.
Métodos De Síntesis
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-formylbenzoic acid with 3-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces the desired product, 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%, in a yield of approximately 95%. The second step involves the purification of the crude product by column chromatography.
Aplicaciones Científicas De Investigación
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95% has been studied for its potential applications in the scientific research field. It has been shown to possess antioxidant, antibacterial, and antifungal properties, making it an attractive candidate for use in drug discovery and development. Additionally, it has been used as a model compound to study the effects of trifluoromethyl substituents on the reactivity of organic molecules.
Propiedades
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIEYNPXFQMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588082 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-trifluoromethylphenyl)phenol | |
CAS RN |
893737-70-7 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

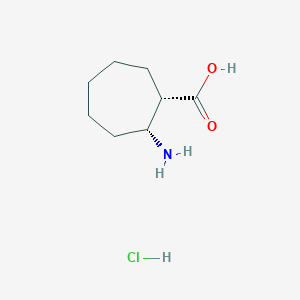
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
